molecular formula C12H13BrO3 B14226711 4-Bromobut-2-en-1-yl 4-methoxybenzoate CAS No. 828268-12-8

4-Bromobut-2-en-1-yl 4-methoxybenzoate

Cat. No.: B14226711
CAS No.: 828268-12-8
M. Wt: 285.13 g/mol
InChI Key: KVUAENUBSSUTFJ-UHFFFAOYSA-N
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Description

4-Bromobut-2-en-1-yl 4-methoxybenzoate is an organic compound that belongs to the class of brominated alkenes and benzoates. It is characterized by the presence of a bromine atom attached to a butenyl group, which is further esterified with 4-methoxybenzoic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobut-2-en-1-yl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 4-bromobut-2-en-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to achieve a high yield of the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromobut-2-en-1-yl 4-methoxybenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the butenyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The double bond in the butenyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: m-CPBA in dichloromethane or OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) are typical conditions.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) is often employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.

    Oxidation: Products include epoxides or diols.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

4-Bromobut-2-en-1-yl 4-methoxybenzoate finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromobut-2-en-1-yl 4-methoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the butenyl group acts as a leaving group, making the compound susceptible to nucleophilic attack. The ester group can undergo hydrolysis or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-butene: A simpler brominated alkene used in organic synthesis.

    4-Methoxybenzoic acid: The parent acid used in the esterification process.

    4-Bromobut-2-en-1-ol: The alcohol precursor used in the synthesis of the ester.

Uniqueness

4-Bromobut-2-en-1-yl 4-methoxybenzoate is unique due to its combined structural features of a brominated butenyl group and a methoxybenzoate ester. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

828268-12-8

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

4-bromobut-2-enyl 4-methoxybenzoate

InChI

InChI=1S/C12H13BrO3/c1-15-11-6-4-10(5-7-11)12(14)16-9-3-2-8-13/h2-7H,8-9H2,1H3

InChI Key

KVUAENUBSSUTFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC=CCBr

Origin of Product

United States

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